Cas no 3512-18-3 (2,3,6-Trifluoropyridine)

2,3,6-Trifluoropyridine structure
2,3,6-Trifluoropyridine structure
Nombre del producto:2,3,6-Trifluoropyridine
Número CAS:3512-18-3
MF:C5H2F3N
Megavatios:133.071291446686
MDL:MFCD03001158
CID:84770
PubChem ID:2783288

2,3,6-Trifluoropyridine Propiedades químicas y físicas

Nombre e identificación

    • 2,3,6-Trifluoropyridine
    • 2,3,4-TRICB UNLABELED
    • 2,3,6-trifluoropyridin
    • 2,3,6-Trifluoro-pyridine
    • 2,3,6-Trifluorpyridin
    • 2,5,6-F3C5H2N
    • 2,5,6-trifluoropyridine
    • 2,5,6-Trifluor-pyridin
    • SCHEMBL502845
    • AS-52994
    • CS-0055721
    • Pyridine, 2,3,6-trifluoro-
    • AC-18783
    • HRLIANGJWPJFKW-UHFFFAOYSA-N
    • P15955
    • A822585
    • AMY12439
    • EN300-98297
    • 2,3,6-tris(fluoranyl)pyridine
    • SB52420
    • SY034219
    • FT-0609488
    • AKOS005063942
    • MFCD03001158
    • 3512-18-3
    • J-506899
    • DTXSID40382559
    • C5H2F3N
    • DTXCID20333584
    • STL556545
    • DB-082024
    • BBL102739
    • MDL: MFCD03001158
    • Renchi: InChI=1S/C5H2F3N/c6-3-1-2-4(7)9-5(3)8/h1-2H
    • Clave inchi: HRLIANGJWPJFKW-UHFFFAOYSA-N
    • Sonrisas: C1=CC(=NC(=C1F)F)F
    • Brn: 1365146

Atributos calculados

  • Calidad precisa: 133.01400
  • Masa isotópica única: 133.014
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 98.2
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 12.9A^2
  • Xlogp3: 1.8

Propiedades experimentales

  • Color / forma: colorless liquid
  • Denso: 1,499 g/cm3
  • Punto de ebullición: 100-102°C
  • Punto de inflamación: 30°C
  • índice de refracción: 1.42
  • Coeficiente de distribución del agua: Not miscible or difficult to mix in water.
  • PSA: 12.89000
  • Logp: 1.49890
  • Disolución: Unable or difficult to mix

2,3,6-Trifluoropyridine Información de Seguridad

  • Instrucciones de peligro: Flammable/Irritant
  • Número de transporte de mercancías peligrosas:1993
  • Código de categoría de peligro: 36/37/38-10
  • Instrucciones de Seguridad: S26-S36/37/39-S37
  • Señalización de mercancías peligrosas: Xi F C
  • Nivel de peligro:3
  • Período de Seguridad:3
  • Términos de riesgo:R10; R36/37/38
  • Categoría de embalaje:III
  • Nivel de peligro:3
  • Categoría de embalaje:III
  • Grupo de embalaje:III

2,3,6-Trifluoropyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3,6-Trifluoropyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T65270-250mg
2,3,6-Trifluoropyridine
3512-18-3 98%
250mg
¥302.0 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19540-1g
2,3,6-Trifluoropyridine, 97%
3512-18-3 97%
1g
¥910.00 2023-02-26
Enamine
EN300-98297-1g
2,3,6-trifluoropyridine
3512-18-3 95%
1g
$41.0 2023-09-01
Enamine
EN300-98297-50.0g
2,3,6-trifluoropyridine
3512-18-3 95%
50.0g
$974.0 2024-05-21
Enamine
EN300-98297-0.5g
2,3,6-trifluoropyridine
3512-18-3 95%
0.5g
$32.0 2024-05-21
Enamine
EN300-98297-10.0g
2,3,6-trifluoropyridine
3512-18-3 95%
10.0g
$197.0 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T65270-5g
2,3,6-Trifluoropyridine
3512-18-3 98%
5g
¥2332.0 2023-09-05
Matrix Scientific
009191-1g
2,3,6-Trifluoropyridine, 99%
3512-18-3 99%
1g
$34.00 2023-09-09
Chemenu
CM107831-5g
2,3,6-trifluoropyridine
3512-18-3 95%
5g
$204 2021-08-06
Chemenu
CM107831-10g
2,3,6-trifluoropyridine
3512-18-3 95%
10g
$360 2021-08-06

2,3,6-Trifluoropyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Toluene ;  3 d, rt
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  2 h, rt
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  2 h, rt
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

2,3,6-Trifluoropyridine Raw materials

2,3,6-Trifluoropyridine Preparation Products

2,3,6-Trifluoropyridine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:3512-18-3)2,3,6-Trifluoropyridine
A1207796
Pureza:99%/99%
Cantidad:10g/25g
Precio ($):284.0/707.0